molecular formula C11H13NO3 B8581724 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID

1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID

Cat. No.: B8581724
M. Wt: 207.23 g/mol
InChI Key: CBFQGRGRYCFLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate indane derivative as the starting material.

    Functional Group Introduction:

    Carboxylation: The final step involves the carboxylation of the indane ring to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-Aminoindane-1-carboxylic acid: Similar in structure but lacks the methoxy group.

    5-Methoxyindane-1-carboxylic acid: Similar in structure but lacks the amino group.

    Indole derivatives: Share the indane ring structure but have different functional groups.

Uniqueness: 1-AMINO-5-METHOXY-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID is unique due to the presence of both amino and methoxy groups on the indane ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-amino-5-methoxy-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-11(9,12)10(13)14/h2-3,6H,4-5,12H2,1H3,(H,13,14)

InChI Key

CBFQGRGRYCFLRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)(C(=O)O)N

Origin of Product

United States

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